molecular formula C9H9N3O B13357970 4-Cyano-2-methylbenzohydrazide

4-Cyano-2-methylbenzohydrazide

Cat. No.: B13357970
M. Wt: 175.19 g/mol
InChI Key: FWEOTYYVBSTLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2-methylbenzohydrazide is an organic compound with the molecular formula C9H9N3O It is a derivative of benzohydrazide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-methylbenzohydrazide typically involves the reaction of 4-cyano-2-methylbenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Cyano-2-methylbenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Cyano-2-methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Cyano-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

4-Cyano-2-methylbenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylbenzohydrazide: Lacks the cyano group, leading to different chemical properties and reactivity.

    2-Cyano-4-methylbenzohydrazide: Similar structure but with different positioning of functional groups, affecting its reactivity and applications.

    Cyanoacetohydrazide: Contains a cyano group and hydrazide moiety but differs in the overall structure and properties.

Uniqueness: 4-Cyano-2-methylbenzohydrazide is unique due to the presence of both cyano and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-cyano-2-methylbenzohydrazide

InChI

InChI=1S/C9H9N3O/c1-6-4-7(5-10)2-3-8(6)9(13)12-11/h2-4H,11H2,1H3,(H,12,13)

InChI Key

FWEOTYYVBSTLMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.